molecular formula C16H16O3 B1272343 (3'-Ethoxy-biphenyl-4-yl)-acetic acid CAS No. 669713-69-3

(3'-Ethoxy-biphenyl-4-yl)-acetic acid

Cat. No. B1272343
M. Wt: 256.3 g/mol
InChI Key: ONBXLKUZTMSDIK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Bioconjugation

  • Synthesis and Liposome Coupling: A study described the synthesis of various heterobifunctional reagents, including 2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, for coupling peptides to liposomes, which are used in immunization with synthetic peptides. This methodology could be applicable to (3'-Ethoxy-biphenyl-4-yl)-acetic acid for similar purposes (Frisch, Boeckler, & Schuber, 1996).

Chemical Synthesis

  • Synthesis from Methylsalicylic Acid: Another study outlines the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, suggesting a potential synthetic route for related compounds like (3'-Ethoxy-biphenyl-4-yl)-acetic acid (Mi, 2006).

Chemical Properties and Applications

  • Chiral Auxiliary Compound

    Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with some structural similarity to (3'-Ethoxy-biphenyl-4-yl)-acetic acid, explored its use as a chiral phosphonic auxiliary, indicating potential applications in chiral derivatizing agents (Majewska, 2019).

  • DNA Hybridization Sensor

    Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in developing an electrochemical sensor for DNA hybridization, demonstrating the utility of acetic acid derivatives in biosensor technology (Cha et al., 2003).

Synthesis in Medicinal Chemistry

  • Inhibitory Activity Research: A study on α-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acids and related compounds looked into their angiotensin-converting enzyme (ACE) inhibitory activity. This highlights the potential of acetic acid derivatives in the development of medicinal compounds (Yanagisawa et al., 1987).

Corrosion Inhibition

  • Corrosion Inhibitors: Quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, were studied for their corrosion inhibition efficiency on copper, suggesting a role for acetic acid derivatives in materials science (Zarrouk et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[4-(3-ethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBXLKUZTMSDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374468
Record name (3'-Ethoxy-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Ethoxy-biphenyl-4-yl)-acetic acid

CAS RN

669713-69-3
Record name (3'-Ethoxy-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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